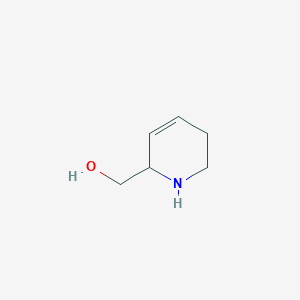

(1,2,5,6-Tetrahydropyridin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

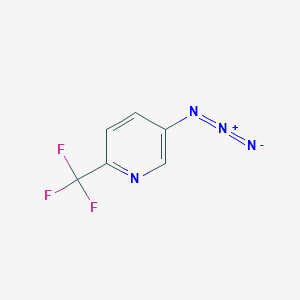

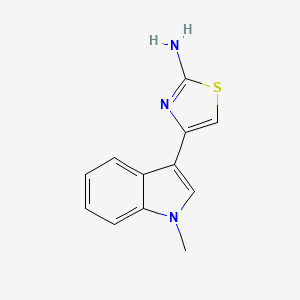

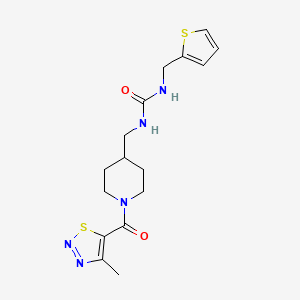

“(1,2,5,6-Tetrahydropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H11NO . It exists in distinct structural isomers . Its presence has been identified in both natural products and synthetic pharmaceutical agents .

Synthesis Analysis

The synthesis of “this compound” has been a subject of research. An enantioselective multi-component synthesis of 1,2,5,6-tetrahydropyridines (THPs) has been developed through a one-pot domino-process . This transformation proceeds through proline-catalyzed direct Mannich reaction-cyclization of glutaraldehyde with in situ generated imines, followed by site-selective oxidation–reduction sequence under mild conditions .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H11NO.ClH/c8-5-6-3-1-2-4-7-6;/h1,3,6-8H,2,4-5H2;1H . The molecular weight of this compound is 113.16 .Aplicaciones Científicas De Investigación

Kinetic and Catalytic Studies

- Hydrogenation Kinetics : A study by Zrnčević (2015) explored the kinetics and mass transfer in the hydrogenation of a related compound over a Pt/C catalyst, using (1,2,5,6-Tetrahydropyridin-2-yl)methanol as a solvent. The study provided insights into intrinsic kinetics and reaction mechanisms, highlighting the role of this solvent in facilitating chemical reactions (Zrnčević, 2015).

Chemical Synthesis

- Synthesis of Tetrahydropyridines : Research by Chang et al. (2011) presented a novel method for synthesizing tetrahydropyridines, involving the use of this compound in the process. This method provided a pathway to synthesize homokainoid analogs, showing the utility of this compound in complex chemical syntheses (Chang et al., 2011).

Applications in Catalysis

- Catalytic Hydrogenation Studies : Jelčić et al. (2016) investigated the catalytic hydrogenation of a related compound, emphasizing the influence of solvents like this compound on the reaction. The study analyzed the effect of different solvents on reaction kinetics, highlighting the importance of solvent choice in catalytic processes (Jelčić et al., 2016).

Impact on Lipid Dynamics

- Influence on Lipid Dynamics : A study by Nguyen et al. (2019) revealed that methanol, which can be related to this compound, significantly impacts lipid dynamics in biological membranes. This study underscores the potential effects of such compounds on biological systems, especially in the context of cell membrane stability and protein interactions (Nguyen et al., 2019).

Catalytic Applications in Organic Reactions

- Nickel Complexes Synthesis : Kermagoret and Braunstein (2008) explored the synthesis of nickel complexes with this compound, demonstrating its application in catalytic oligomerization of ethylene. This highlights the role of such compounds in facilitating important industrial chemical reactions (Kermagoret & Braunstein, 2008).

Direcciones Futuras

The future directions for research on “(1,2,5,6-Tetrahydropyridin-2-yl)methanol” could involve further exploration of its synthesis, chemical reactions, and potential applications. The development of a simple, convenient, and environmentally friendly approach for optically pure THPs is highly desirable . Additionally, the use of structure-activity relationship (SAR) studies of newly reported THP derivatives will help shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .

Propiedades

IUPAC Name |

1,2,3,6-tetrahydropyridin-6-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h1,3,6-8H,2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGZSIIJSSUKCSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-acetylphenyl)-N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2833828.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3-fluorophenyl)urea](/img/structure/B2833830.png)

![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2833832.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]quinoxaline-2-carboxamide;dihydrochloride](/img/structure/B2833846.png)

![N-(4-acetylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2833847.png)